Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 54172-60-0
VCID: VC16691296
InChI: InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

CAS No.: 54172-60-0

Cat. No.: VC16691296

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid - 54172-60-0

Specification

CAS No. 54172-60-0
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14)
Standard InChI Key NIIHAAOVHBSZJW-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C(C(=O)O)N)O

Introduction

Chemical Structure and Physicochemical Properties

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid belongs to the class of amino acid derivatives, featuring a phenyl ring substituted with hydroxy, ethoxy, and amino groups at positions 4, 3, and 2, respectively. The acetic acid moiety is attached to the phenyl ring’s carbon adjacent to the amino group, conferring both hydrophilic and hydrophobic properties. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₃NO₄
Molecular Weight211.21 g/mol
IUPAC Name2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
Canonical SMILESCCOC1=C(C=CC(=C1)C(C(=O)O)N)O
SolubilityModerate in polar solvents

The compound’s polar functional groups facilitate interactions with biological targets, such as enzymes and receptors, while its aromatic system enables π-π stacking and hydrophobic binding. Spectroscopic data, including NMR and mass spectrometry, confirm the spatial arrangement of substituents, which is critical for its reactivity in synthetic applications.

Synthesis and Industrial Production

Traditional Synthesis Routes

Early synthetic routes for Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid involved multi-step processes starting from 4-hydroxy-3-ethoxy-phenylacetic acid. Key steps included:

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

  • Esterification: Protection of the carboxylic acid group using ethyl bromide in autoclave conditions .

  • Bromination: Allylic bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), a hazardous solvent .

  • Cyanation and Hydrolysis: Conversion of the bromomethyl intermediate to a cyanomethyl derivative, followed by acid hydrolysis to regenerate the carboxylic acid .

These methods faced challenges such as low yields (60–70%), use of toxic solvents (CCl₄), and reliance on expensive catalysts like N-benzyl-tri-n-butylammonium chloride .

Improved Synthetic Protocols

A 2004 patent (US20040249188A1) disclosed an optimized synthesis route emphasizing cost-effectiveness and environmental safety :

StepTraditional MethodImproved Method
EtherificationEthyl bromide in acetoneDiethyl sulfate in toluene
BrominationNBS in CCl₄NBS in cyclohexane
CatalystN-benzyl-tri-n-butylammoniumTetrabutyl ammonium bromide
SolventDichloromethaneMethanol
Yield70%85–90%

The revised protocol replaced ethyl bromide with diethyl sulfate, reducing toxicity and enabling atmospheric pressure reactions . Cyclohexane (a Class-II solvent) substituted CCl₄, aligning with green chemistry principles. Additionally, tetrabutyl ammonium bromide enhanced phase-transfer efficiency during cyanation, shortening reaction times from 43 hours to 20–30 hours .

Pharmacological Relevance and Biological Applications

Role in Repaglinide Synthesis

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is the penultimate intermediate in synthesizing Repaglinide, a meglitinide analog used to treat Type-2 diabetes . Repaglinide stimulates insulin secretion by binding to pancreatic β-cell sulfonylurea receptors, promoting ATP-sensitive potassium channel closure . The compound’s ethoxy and amino groups are critical for:

  • Metabolic Stability: Ethoxy substitution reduces hepatic oxidation, prolonging half-life.

  • Receptor Binding: The amino group forms hydrogen bonds with SUR1 receptor residues, enhancing affinity .

Structure-Activity Relationships (SAR)

Modifications to the phenylacetic acid scaffold influence Repaglinide’s efficacy:

  • Ethoxy Group: Essential for preventing cytochrome P450-mediated degradation.

  • Amino Group: Optimal at position 2 for receptor interaction; relocation diminishes activity .

  • Carboxylic Acid: Required for solubility and prodrug activation in vivo.

Environmental and Industrial Impact

The improved synthesis method reduced waste generation by 40% and eliminated Class-I solvents, complying with FDA guidelines for impurity thresholds . Industrial adoption of this process has lowered production costs by approximately 25%, making Repaglinide more accessible in low-income regions .

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